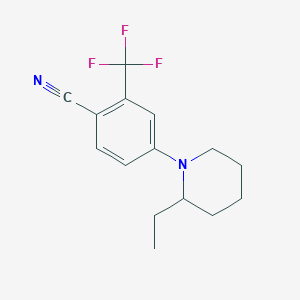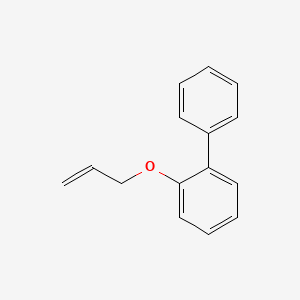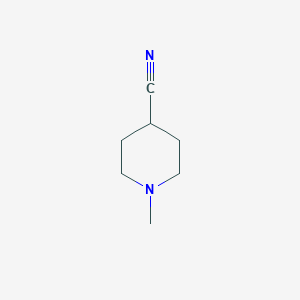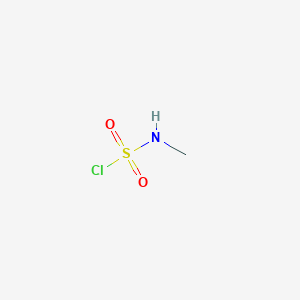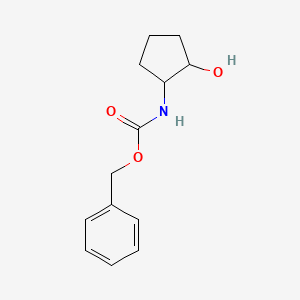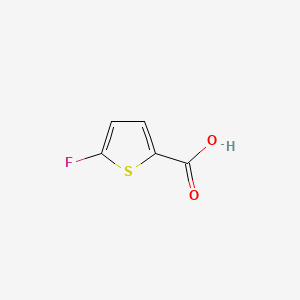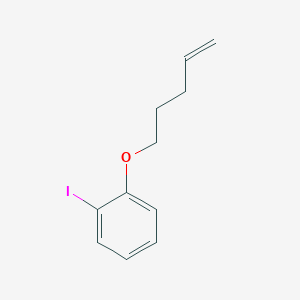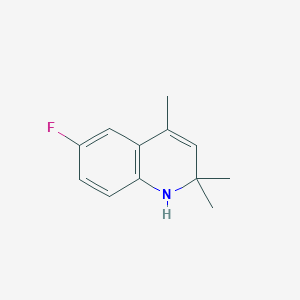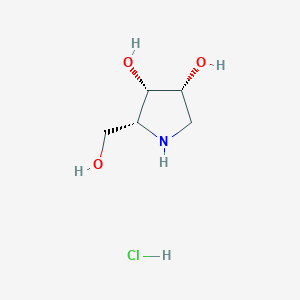
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxymethyl and diol groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino acid or a sugar derivative.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization techniques.
Functional Group Introduction: Hydroxymethyl and diol groups are introduced through selective functionalization reactions. This can include hydroxylation, reduction, or other specific transformations.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:
Catalysis: Use of chiral catalysts to enhance enantioselectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors for efficient large-scale synthesis.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, TEMPO, and Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, thionyl chloride, and other halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer, where it may act on specific molecular targets.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by mimicking the transition state of natural substrates, thereby blocking the active site.
Signal Modulation: It can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol: The free base form without the hydrochloride salt.
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and reactivity.
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol sulfate: A sulfate salt with distinct pharmacokinetic properties.
Uniqueness
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-ZDQHTEEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-93-3 |
Source


|
| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
